2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde

Description

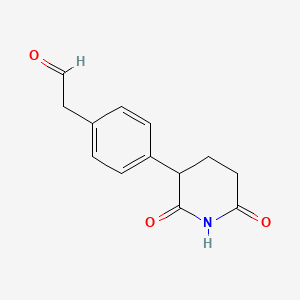

2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde is a synthetic small molecule characterized by a dioxopiperidine core fused to a phenyl ring, with an acetaldehyde functional group at the para position (Figure 1). The dioxopiperidin-3-yl moiety is a lactam structure that confers polarity and hydrogen-bonding capabilities, while the phenyl ring enhances aromatic interactions. The acetaldehyde group provides a reactive aldehyde terminus, enabling conjugation with nucleophilic groups such as amines or hydrazines. This compound is primarily utilized in medicinal chemistry for developing proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where its aldehyde group facilitates linker-payload attachments .

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-[4-(2,6-dioxopiperidin-3-yl)phenyl]acetaldehyde |

InChI |

InChI=1S/C13H13NO3/c15-8-7-9-1-3-10(4-2-9)11-5-6-12(16)14-13(11)17/h1-4,8,11H,5-7H2,(H,14,16,17) |

InChI Key |

ADOQHFGLQCJEOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1C2=CC=C(C=C2)CC=O |

Origin of Product |

United States |

Preparation Methods

Esterification and Protection of Glutamine Derivatives

- Glutamine or 3-aminoglutarimide is initially esterified to form an N-protected or unprotected ester. Protection of the amino group (e.g., as hydrochloride salt) is sometimes employed to control reactivity during subsequent steps.

- Esterification can be achieved using alkyl or benzyl halides under basic conditions or via acid-catalyzed esterification.

Coupling with Substituted 2-Haloalkylbenzoates

- The N-deprotected glutamine ester is coupled with an optionally substituted 2-haloalkylbenzoate under basic conditions.

- The 2-haloalkylbenzoate can be prepared by halogenation of the corresponding 2-alkylbenzoate using halogenating agents under free-radical conditions.

- Bases such as trialkylamines (e.g., triethylamine) or substituted imidazoles facilitate the coupling reaction.

- The coupling step forms a key intermediate linking the glutamine-derived moiety to the aromatic ring.

Cyclization to Form the 2,6-Dioxopiperidine Ring

- Cyclization is induced to form the 2,6-dioxopiperidine ring system.

- This can be performed under acidic or basic conditions, often involving activation of the carboxyl or ester group.

- Activating agents such as thionyl chloride, oxalyl chloride, or carbonyldiimidazole (CDI) are commonly used to promote cyclization.

- The cyclization step yields the core 2,6-dioxopiperidin-3-yl moiety attached to the aromatic system.

Functional Group Transformations

- Optional transformations on the aromatic substituents can be performed, such as reduction of nitro groups to amino groups.

- The aldehyde function on the phenylacetaldehyde moiety can be introduced or modified in later steps depending on the synthetic route.

- Examples include oxidation of corresponding alcohols or selective formylation reactions.

- Purification is typically achieved by column chromatography or crystallization.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification | Alkyl/benzyl halide, base | Glutamine ester (N-protected/unprotected) |

| 2 | Coupling | N-deprotected glutamine ester + 2-haloalkylbenzoate, base (triethylamine) | Coupled intermediate linking glutamine and benzoate |

| 3 | Cyclization | Acidic/basic conditions, activating agents (SOCl2, oxalyl chloride, CDI) | Formation of 2,6-dioxopiperidine ring |

| 4 | Functional group transformation | Reduction, oxidation, substitution | Introduction of aldehyde and other substituents |

| 5 | Purification | Chromatography, crystallization | Pure 2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde |

Experimental Data and Yields

While direct experimental data specifically for this compound is limited in open literature, related compounds with the 2,6-dioxopiperidin-3-yl-phenyl scaffold have been synthesized with yields ranging from moderate to high (50–85%) in key steps such as coupling and cyclization.

For example:

| Intermediate/Step | Yield (%) | Notes |

|---|---|---|

| Coupling of glutamine ester and halobenzoate | 60–80 | Base-mediated, scalable |

| Cyclization to 2,6-dioxopiperidine ring | 70–85 | Acidic/basic conditions with activating agents |

| Final functional group modifications | 50–75 | Reduction or oxidation steps |

Summary of Key Research Findings

- The preparation of this compound relies on well-established synthetic organic chemistry principles involving amino acid derivatives and aromatic substitution.

- Patents US7863451B2 and WO2006028964A1 provide comprehensive processes for related substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, which share synthetic intermediates and methodologies applicable to the target compound.

- The use of protecting groups, selective esterification, and halogenation strategies enables controlled synthesis.

- Cyclization via activating agents is critical to forming the piperidinedione ring.

- Functional group transformations allow the installation of the aldehyde moiety on the phenyl ring.

- The methods are scalable and suitable for commercial production, emphasizing cost-effectiveness and reproducibility.

- Recent medicinal chemistry research highlights the importance of such compounds in drug discovery, underscoring the relevance of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

Oxidation: Formation of 2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetic acid.

Reduction: Formation of 2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

Key Features :

- Core Structure : These compounds share a 2,2,6,6-tetramethylpiperidin-4-yl group but lack the dioxopiperidine lactam and acetaldehyde functionalities .

- Functional Groups : Esters (e.g., acetate, propionate) dominate, differing in alkyl chain length (C1–C9).

- Applications : Primarily used as stabilizers or antioxidants in industrial polymers due to their radical-scavenging properties.

2-(4-(4-(2,6-Dioxopiperidin-3-yl)phenyl)piperidin-1-yl)acetaldehyde

Key Features :

- Core Structure : Contains an additional piperidine ring between the phenyl and dioxopiperidine groups compared to the target compound .

- Functional Groups : Similar aldehyde terminus but increased steric bulk due to the extra piperidine.

- Applications : Used in PROTAC development, where the extended structure may enhance binding to E3 ubiquitin ligases.

Functional Analogues in Drug Development

PROTAC-Specific Crosslinkers

Key Features :

Aldehyde-Containing Conjugates

Biological Activity

The compound 2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of this compound can be broken down as follows:

- Core Structure : A phenyl ring substituted with a 2,6-dioxopiperidine moiety.

- Functional Group : An acetaldehyde group attached to the phenyl ring.

Research indicates that compounds similar to this compound exhibit various biological activities primarily through interactions with specific biological targets. These include:

- Topoisomerase Inhibition : Compounds with similar scaffolds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription .

- Cereblon Ligand Interaction : The compound may engage with the cereblon E3 ligase, influencing protein degradation pathways .

Pharmacological Effects

The biological effects of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. |

| Neuroprotective Effects | Potentially protects neuronal cells from apoptosis, suggesting implications in neurodegenerative diseases. |

| Antimicrobial Properties | Similar compounds have shown activity against bacterial strains, indicating potential as an antibacterial agent. |

Case Studies

- Antitumor Study : A study evaluated the cytotoxic effects of derivatives of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction via caspase activation.

- Neuroprotection Study : Another investigation focused on the neuroprotective properties of related compounds in models of Parkinson's disease. The results suggested that these compounds could reduce oxidative stress and improve neuronal survival rates.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its derivatives, enhancing its pharmacological profiles.

Synthetic Route Overview

- Starting Materials : Utilize readily available phenolic compounds and piperidine derivatives.

- Reaction Conditions : Employ conditions conducive to forming the dioxopiperidine structure followed by acetaldehyde functionalization.

- Purification : Final products are purified through crystallization or chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.